molecular formula C23H24O7 B12073155 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE

Cat. No.: B12073155
M. Wt: 412.4 g/mol
InChI Key: AEEIKTDMFUOGDM-UHFFFAOYSA-N
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Description

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE is a complex organic compound with significant applications in various scientific fields

Preparation Methods

The synthesis of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE involves several steps:

    Starting Material: The process begins with erythropentofuranose.

    Acetylation: The hydroxyl group at the first position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Deoxygenation: The hydroxyl group at the second position is removed through a reduction reaction, often using reagents like lithium aluminum hydride (LiAlH4).

    Benzoylation: The hydroxyl groups at the third and fifth positions are benzoylated using 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or benzoyl groups with other functional groups, using reagents like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors, altering their activity.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE is unique due to its specific functional groups and structure. Similar compounds include:

    1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-beta-D-erythropentofuranose: Similar structure but with toluoyl groups instead of methylbenzoyl groups.

    1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-beta-D-erythropentofuranose: Similar structure but with benzoyl groups instead of methylbenzoyl groups.

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

[5-acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C23H24O7/c1-14-4-8-17(9-5-14)22(25)27-13-20-19(12-21(29-20)28-16(3)24)30-23(26)18-10-6-15(2)7-11-18/h4-11,19-21H,12-13H2,1-3H3

InChI Key

AEEIKTDMFUOGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC(=O)C)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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